molecular formula C27H22ClFN4OS B315917 N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B315917
M. Wt: 505 g/mol
InChI Key: SYYGTGWFRDSOKA-UHFFFAOYSA-N
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Description

N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that features a combination of naphthalene, triazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the naphthalene derivative: This step involves the reaction of naphthalene with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 2-[(2-chlorobenzyl)oxy]naphthalene intermediate.

    Synthesis of the triazole derivative: The triazole ring is formed by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the naphthalene and triazole intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium azide for azidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to fungal cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 2-[(2-chlorobenzyl)oxy]naphthalene.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

    Benzyl derivatives: Compounds like 4-fluorobenzyl chloride.

Uniqueness

N-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to its combination of naphthalene, triazole, and benzyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H22ClFN4OS

Molecular Weight

505 g/mol

IUPAC Name

N-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C27H22ClFN4OS/c28-25-8-4-2-6-21(25)16-34-26-14-11-20-5-1-3-7-23(20)24(26)15-31-33-18-30-32-27(33)35-17-19-9-12-22(29)13-10-19/h1-14,18,31H,15-17H2

InChI Key

SYYGTGWFRDSOKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CNN3C=NN=C3SCC4=CC=C(C=C4)F)OCC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNN3C=NN=C3SCC4=CC=C(C=C4)F)OCC5=CC=CC=C5Cl

Origin of Product

United States

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